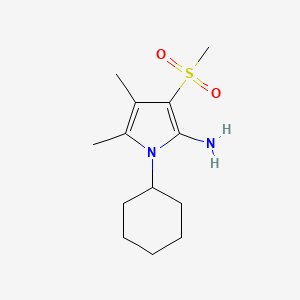

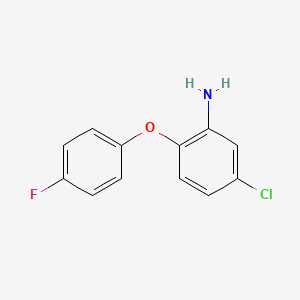

1-Cyclohexyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

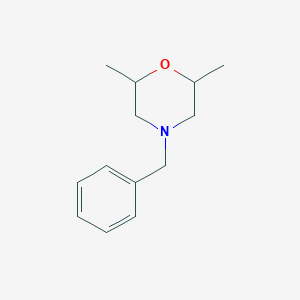

1-Cyclohexyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine, also known as 1-CHDMPS, is a synthetic compound used in scientific research applications. It is a derivative of the pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is composed of a cyclohexyl group, a methyl group, and a methylsulfonyl group. 1-CHDMPS has been used in a variety of scientific research applications, including biochemical and physiological studies, and has been used to study the mechanism of action of various compounds. In

Applications De Recherche Scientifique

Unusual Thermal Rearrangements

One study observed unusual thermal rearrangements of a structurally similar compound, N-cyclohexylidene-4-methyl-1-(methylthio)penta-1,3-dien-1-amine, leading to the formation of complex heterocyclic compounds. These findings highlight the chemical's potential for creating new molecular structures through thermal processes (Nedolya, Brandsma, & Trofimov, 2002).

Heterocyclic Compound Synthesis

Research into the reaction of methyl 1-aryl-3-aroyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with N-substituted 3-amino-5,5-dimethyl-2-cyclohexenones resulted in the creation of novel heterocyclic compounds, demonstrating the chemical's utility in synthesizing complex structures (Bannikova, Maslivets, & Aliev, 2004).

Catalysis in Organic Synthesis

Another study employed N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives, synthesized from o-aminopyridine, aromatic and aliphatic aldehydes, and cyclohexyl isocyanide, highlighting the role of specific catalysts in synthesizing imidazo[1,2-a]pyridin-3-amine derivatives under solvent-free conditions, showcasing the compound's versatility in organic synthesis (Ghorbani‐Vaghei & Amiri, 2014).

Enantioselective Catalysis

The compound has also been studied as part of enantioselective catalysis research, where cyclohexane-1,2-diamines, similar in structure, were used as catalysts in the conjugate addition of ketones to nitro olefins. This work showcases its potential in asymmetric synthesis, achieving high selectivity (Rasappan & Reiser, 2009).

Absorption of Carbon Dioxide

A study explored non-aqueous amine systems for carbon dioxide absorption, examining compounds that include the methylsulfonyl group for their potential to replace N-methyl-2-pyrrolidone (NMP) in CO2 absorption systems. This research underscores the environmental applications of such compounds (Karlsson, Drabo, & Svensson, 2019).

Propriétés

IUPAC Name |

1-cyclohexyl-4,5-dimethyl-3-methylsulfonylpyrrol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2S/c1-9-10(2)15(11-7-5-4-6-8-11)13(14)12(9)18(3,16)17/h11H,4-8,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMVFOYHIGLFLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C(=C1S(=O)(=O)C)N)C2CCCCC2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80506898 |

Source

|

| Record name | 1-Cyclohexyl-3-(methanesulfonyl)-4,5-dimethyl-1H-pyrrol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclohexyl-4,5-dimethyl-3-(methylsulfonyl)-1H-pyrrol-2-amine | |

CAS RN |

77444-87-2 |

Source

|

| Record name | 1-Cyclohexyl-3-(methanesulfonyl)-4,5-dimethyl-1H-pyrrol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B1315213.png)

![1-Methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1315228.png)